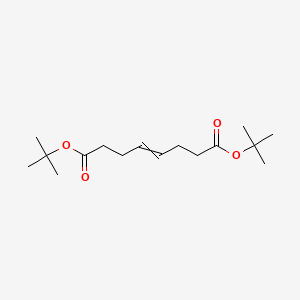

Di-tert-butyl oct-4-enedioate

Description

Di-tert-butyl oct-4-enedioate (synonym: (E)-di-tert-butyl oct-4-enedioate) is a synthetic organic compound primarily recognized as an impurity in the production of Mivacurium Chloride, a neuromuscular blocking agent . Its molecular formula is C₁₆H₂₈O₄, with a molecular weight of 284.39 g/mol. Structurally, it features two tert-butyl ester groups attached to an unsaturated eight-carbon chain with a double bond at the 4th position (oct-4-ene).

Properties

CAS No. |

64494-25-3 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

ditert-butyl oct-4-enedioate |

InChI |

InChI=1S/C16H28O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-8H,9-12H2,1-6H3 |

InChI Key |

LVVGSTWYKKIANM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC=CCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl oct-4-enedioate can be synthesized through a multi-step process. One common method involves the reaction of diisopropylamine with n-butyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of tert-butyl acetate . The reaction mixture is then treated with 1,4-dibromobut-2-ene, resulting in the formation of the desired diester . The crude product is purified using flash column chromatography to obtain di-tert-butyl oct-4-enedioate as colorless needles .

Industrial Production Methods

While specific industrial production methods for di-tert-butyl oct-4-enedioate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl oct-4-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and diols.

Reduction: Reduction reactions can convert the double bond into single bonds, leading to saturated derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.

Substitution: Nucleophiles such as alcohols and amines can react with the ester groups under basic conditions.

Major Products Formed

Epoxides: Formed through oxidation reactions.

Diols: Resulting from further oxidation of epoxides.

Saturated Esters: Produced through reduction reactions.

Substituted Esters: Formed via nucleophilic substitution.

Scientific Research Applications

Di-tert-butyl oct-4-enedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a prodrug or a drug delivery agent.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-butyl oct-4-enedioate involves its reactivity towards various chemical reagents. The double bond in the oct-4-enedioic acid moiety can undergo addition reactions, while the ester groups can participate in hydrolysis and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Analytical Relevance : As a pharmaceutical impurity, oct-4-enedioate’s detection and quantification are critical for ensuring drug safety, though its pharmacological activity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.